Simiarenol

Description

This compound has been reported in Euphorbia piscatoria, Trema orientale, and other organisms with data available.

Structure

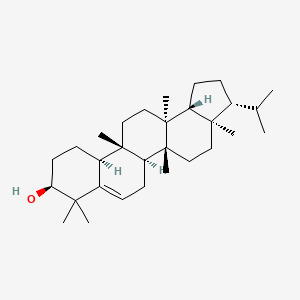

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-9-12-23-27(20,5)15-17-30(8)24-13-10-21-22(11-14-25(31)26(21,3)4)28(24,6)16-18-29(23,30)7/h10,19-20,22-25,31H,9,11-18H2,1-8H3/t20-,22-,23-,24+,25+,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXPXUMUGATHPD-JMJRLLIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167162 | |

| Record name | Simiarenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-94-7 | |

| Record name | Simiarenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Simiarenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Simiarenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Simiarenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIMIARENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OU4M247SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Simiarenol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of simiarenol, a pentacyclic triterpenoid. The information is curated to support research and development efforts in natural product chemistry and drug discovery.

Chemical Structure and Identification

This compound, a complex triterpenoid, has been isolated from various plant sources, including Rhododendron simiarum and Ficus aurantiacea. Its rigid pentacyclic structure is the basis for its biological activities.

| Identifier | Value | Source |

| IUPAC Name | (3R,3aR,5aR,5bS,9S,11aS,11bR,13aS,13bR)-3-isopropyl-3a,5a,8,8,11b,13a-hexamethyl-2,3,3a,4,5,5a,5b,6,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysen-9-ol | [1] |

| CAS Number | 1615-94-7 | [1] |

| Molecular Formula | C₃₀H₅₀O | [1] |

| SMILES | CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@]3([C@]2(CC[C@@]4([C@@H]3CC=C5[C@H]4CC--INVALID-LINK--O)C)C)C)C | [2] |

| InChI Key | XVXPXUMUGATHPD-JMJRLLIOSA-N | [2] |

| Synonyms | beta-Simiarenol, Simiaren-3beta-ol, D:B-Friedo-B':A'-neogammacer-5-en-3β-ol | [1][3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, including experimentally determined and predicted values, are summarized below.

| Property | Value | Type | Source |

| Molecular Weight | 426.73 g/mol | Experimental | [1] |

| Appearance | White needle crystals | Experimental | [4] |

| Melting Point | 182-184 °C | Experimental | [4] |

| Boiling Point | 494.5 ± 14.0 °C | Predicted | [] |

| Density | 1.01 ± 0.1 g/cm³ | Predicted | |

| pKa | 15.06 ± 0.70 | Predicted | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Qualitative | [6] |

Experimental Protocols

Isolation of this compound from Ficus aurantiacea Leaves

The following protocol for the isolation of this compound is based on the methodology described by Susanti et al.[4].

1. Extraction:

- Pulverize 800 g of dried leaves of Ficus aurantiacea.

- Extract the powdered leaves with 95% ethanol to obtain the crude ethanol extract (47 g).

2. Solvent Partitioning:

- Defat the ethanol extract by extraction with n-hexane to yield a hexane-soluble fraction (10 g) and a residue.

- Partition the residue between chloroform and water (1:1 v/v).

- Separate the chloroform layer (19 g) and the aqueous layer.

- Extract the aqueous layer with n-butanol to obtain the n-butanol extract (9 g) and the final aqueous extract (9 g).

3. Chromatographic Purification:

- Subject the chloroform extract (18 g) to silica gel column chromatography (400 g silica gel, 6 cm column diameter).

- Elute the column with a chloroform-hexane solvent system (9:1 v/v).

- Collect the fractions and monitor by TLC.

- Combine the fractions containing this compound and concentrate to yield white crystals of the pure compound.

Spectroscopic Characterization

The structure of the isolated this compound was confirmed by the following spectroscopic methods[4]:

-

UV Spectroscopy: λmax at 254 nm in CHCl₃.

-

IR Spectroscopy (KBr): νmax at 3400 (-OH), 2992 (C-H), 1650 (C=C), 1555, and 1020 cm⁻¹.

-

High-Resolution EIMS: Molecular ion peak at m/z [M]⁺ 426.3864 (calculated for C₃₀H₅₀O, 426.3861).

-

¹H-NMR (300 MHz, CDCl₃) δ (ppm): 5.60 (1H, dt, J=6.0, 2.0 Hz, H-6), 3.47 (1H, t, J=3.0 Hz, H-3), 1.14 (3H, s, CH₃-24), 1.04 (3H, s, CH₃-23), 1.00 (3H, s, CH₃-28), 0.92 (3H, s, CH₃-27), 0.89 (3H, s, CH₃-26), 0.88 (3H, d, J=5.2 Hz, CH₃-30), 0.82 (3H, d, J=6.5 Hz, CH₃-29), 0.78 (3H, s, CH₃-25).

-

¹³C-NMR (300 MHz, CDCl₃) δ (ppm): The complete assignment of the 30 carbon signals was performed using HMQC and HMBC experiments and by comparison with published data.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Isolation workflow of this compound from Ficus aurantiacea.

Hypothetical Signaling Pathway for Leishmanicidal Activity

While the precise molecular targets of this compound in Leishmania donovani are not yet elucidated, the mechanisms of action for other structurally related triterpenoids against Leishmania species have been reported. These often involve the induction of apoptosis through mitochondrial dysfunction.[7][8][9] The following diagram illustrates a plausible, generalized signaling pathway for the leishmanicidal activity of this compound.

Caption: Hypothetical apoptotic pathway in Leishmania induced by this compound.

Biological Activity and Potential Applications

The primary reported biological activity of this compound is its in vitro leishmanicidal effect against the promastigotes of Leishmania donovani, the causative agent of visceral leishmaniasis.[1][10] The investigation into the precise mechanism of action is ongoing, but it is hypothesized to involve the induction of apoptosis in the parasite, a common mechanism for other bioactive triterpenoids.[7][11] The potent and selective activity of some triterpenoids against Leishmania parasites suggests that this compound could be a valuable lead compound for the development of new anti-leishmanial drugs.[12] Further research is warranted to explore its efficacy in in vivo models, elucidate its molecular targets, and assess its potential for synergistic combinations with existing therapies.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C30H50O | CID 12442794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D:B-Friedo-B':A'-neogammacer-5-en-3β-ol | 1615-94-7 [chemicalbook.com]

- 4. media.neliti.com [media.neliti.com]

- 6. This compound | CAS:1615-94-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Exploring the leishmanicidal potential of terpenoids: a comprehensive review on mechanisms of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sesamol Induces Apoptosis-Like Cell Death in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis-like death in Leishmania donovani promastigotes induced by eugenol-rich oil of Syzygium aromaticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Compound this compound - Chemdiv [chemdiv.com]

- 11. Apoptosis in Leishmania species & its relevance to disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antileishmanial activity of isolated triterpenoids from Pourouma guianensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Simiarenol: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simiarenol, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential pharmacological activities. As a naturally occurring compound, understanding its sources and the methodologies for its efficient extraction and purification is paramount for further research and development. This technical guide provides an in-depth overview of the known natural sources of this compound, detailed experimental protocols for its isolation, and a look into its biosynthetic origins.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often as a constituent of the leaves, roots, or aerial parts. The yield of this compound can vary significantly depending on the plant species, geographical location, and the extraction method employed. A summary of notable plant sources is provided in Table 1.

| Plant Species | Family | Plant Part | Extraction Solvent(s) | Yield | Reference(s) |

| Ficus aurantiacea Griff. | Moraceae | Leaves | 95% Ethanol, followed by partitioning with n-hexane and chloroform | From 800g of dried leaves, 19g of chloroform extract was obtained, from which this compound was isolated. | [1] |

| Euphorbia turcomanica Boiss. | Euphorbiaceae | Aerial Parts | Acetone/Dichloromethane (2:1) | Not specified | [2] |

| Rhododendron simiarum | Ericaceae | Not specified | Not specified | Not specified | [3] |

| Rhododendron dauricum L. | Ericaceae | Root | Not specified | Not specified | [4] |

| Adiantum capillus-veneris L. | Pteridaceae | Fronds | Not specified | Not specified | [5] |

Table 1: Natural Sources of this compound

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and purification. The following protocols are based on methodologies described in the scientific literature.

Protocol 1: Isolation from Ficus aurantiacea Leaves[1]

This protocol details the extraction and isolation of this compound from the leaves of Ficus aurantiacea.

1. Extraction:

- Pulverize 800 g of dried leaves of Ficus aurantiacea.

- Extract the pulverized material with 95% ethanol to obtain 47 g of ethanol extract.

2. Fractionation:

- Defat the ethanol extract by extraction with n-hexane.

- Subject the residue to a chloroform and water (1:1) partition.

- Extract the aqueous phase with n-butanol.

- Dry all extracts using a rotary evaporator to yield n-hexane (10 g), chloroform (19 g), n-butanol (9 g), and water (9 g) extracts.

3. Purification:

- Subject 18 g of the chloroform extract to silica gel column chromatography (400 g silica gel in a 6 cm diameter glass column).

- Elute the column with a chloroform-hexane (9:1) solvent system.

- Collect the fractions and monitor by Thin Layer Chromatography (TLC).

- Combine the fractions containing the compound of interest and concentrate to yield this compound as a white crystalline compound.

Protocol 2: General Protocol for Isolation from Euphorbia species[2]

This protocol provides a general approach for the isolation of terpenoids, including this compound, from Euphorbia species.

1. Extraction:

- Macerate the finely powdered plant material with a suitable solvent system, such as acetone/dichloromethane (2:1).

2. Preliminary Purification:

- Dissolve the crude extract in chloroform and adsorb it onto Celite.

- Perform open column chromatography using a linear gradient solvent system, for example, from n-hexane/EtOAc 3% to 30%.

3. Further Purification:

- Subject the fractions containing this compound to Medium Pressure Liquid Chromatography (MPLC) with a suitable gradient, such as Hexane/EtOAc (90:10).

- For final purification, utilize High-Performance Liquid Chromatography (HPLC) with an appropriate mobile phase, for instance, Hexane/EtOAc (90:10), to obtain pure this compound.

Visualization of Methodologies

This compound Isolation Workflow

The general workflow for the isolation of this compound from a plant source can be visualized as a series of sequential steps, from material preparation to the final pure compound.

References

- 1. media.neliti.com [media.neliti.com]

- 2. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Research Progress on the Identification and Pharmacological Activity of the Active Compo-nents of the Rhododendron Species – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Simiarenol: A Comprehensive Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simiarenol, a pentacyclic triterpenoid, has emerged as a molecule of interest within the scientific community due to its presence in a variety of medicinal plants and its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical characteristics, natural sources, and, most importantly, its documented biological activities. This document synthesizes the available scientific literature to present quantitative data on its bioactivity, detailed experimental methodologies for its assessment, and visual representations of its potential mechanisms of action.

Introduction

This compound, also known as simiaren-3β-ol, is a naturally occurring pentacyclic triterpenoid. Triterpenoids are a large and structurally diverse class of natural products that have been the focus of extensive research due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound has been isolated from various plant species, suggesting its potential role in traditional medicine. This guide aims to consolidate the current scientific knowledge on this compound to aid researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its study and potential application.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O | |

| Molecular Weight | 426.72 g/mol | |

| CAS Number | 1615-94-7 | |

| Appearance | White crystalline solid | |

| Solubility | Soluble in organic solvents such as chloroform and methanol. |

Natural Sources and Isolation

This compound has been identified and isolated from a variety of plant species, highlighting its widespread distribution in the plant kingdom.

Table 1: Natural Sources of this compound

| Plant Species | Family | Part of Plant |

| Rhododendron simiarum | Ericaceae | |

| Ficus aurantiacea | Moraceae | Leaves |

| Euphorbia piscatoria | Euphorbiaceae | |

| Trema orientale | Cannabaceae | |

| Euphorbia turcomanica | Euphorbiaceae |

General Isolation Protocol

The isolation of this compound from plant material typically involves the following steps. This protocol is a generalized representation and may require optimization based on the specific plant source.

Caption: Generalized workflow for the isolation of this compound.

Experimental Protocol: Isolation from Ficus aurantiacea Leaves

-

Extraction: The dried and powdered leaves of Ficus aurantiacea are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and chloroform, to separate compounds based on their polarity.

-

Column Chromatography: The chloroform fraction, which is typically rich in triterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by recrystallization or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activities of this compound

While research on the specific biological activities of isolated this compound is still emerging, preliminary studies and the activities of extracts containing this compound suggest its potential in several therapeutic areas. It is important to note that many of the cited activities are attributed to plant extracts, and further studies on pure this compound are required to confirm these effects.

Leishmanicidal Activity

Some reports suggest that this compound may possess in vitro activity against Leishmania donovani promastigotes. However, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for the pure compound are not yet consistently reported in the literature.

Experimental Protocol: In Vitro Leishmanicidal Assay (Promastigote Viability)

-

Parasite Culture: Leishmania donovani promastigotes are cultured in appropriate media (e.g., M199 medium) supplemented with fetal bovine serum (FBS) at 25°C.

-

Assay Preparation: Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of approximately 1 × 10⁶ cells/mL.

-

Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A positive control (e.g., Amphotericin B) and a negative control (solvent vehicle) are included.

-

Incubation: The plates are incubated at 25°C for 72 hours.

-

Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by regression analysis.

Antimicrobial and Antimycobacterial Activity

Extracts from plants such as Euphorbia neriifolia and Cissampelos mucronata, which contain this compound, have demonstrated antimicrobial and antimycobacterial properties. These findings suggest that this compound may contribute to these activities, but direct evidence from studies using the isolated compound is needed.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Bacterial/Fungal Strains: Standard and clinical isolates of bacteria and fungi are used.

-

Inoculum Preparation: The microbial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 0.5 McFarland standard).

-

Assay Setup: Serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active investigation. Triterpenoids are well-known for their anti-inflammatory effects, often through the modulation of key inflammatory pathways.

Potential Signaling Pathway: Inhibition of the NF-κB Pathway

A common mechanism for the anti-inflammatory action of triterpenoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct evidence for this compound's effect on this pathway is pending, a hypothetical model based on related compounds is presented below.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: The plates are incubated for 24 hours.

-

Nitric Oxide Measurement: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.

Future Directions

The existing research provides a foundation for the further exploration of this compound's therapeutic potential. Future studies should focus on:

-

Quantitative Bioactivity: Conducting comprehensive studies to determine the IC50 and MIC values of pure this compound against a wider range of cancer cell lines, microbial strains, and in various inflammatory models.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of diseases to translate the in vitro findings.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to improve its potency and selectivity.

Conclusion

This compound is a naturally occurring triterpenoid with promising, yet largely underexplored, biological activities. While preliminary evidence suggests its potential as a leishmanicidal, antimicrobial, and anti-inflammatory agent, a significant need exists for rigorous scientific investigation to quantify these effects and elucidate their underlying mechanisms. This technical guide serves as a resource to stimulate and guide future research into this intriguing natural product, with the ultimate goal of unlocking its full therapeutic potential.

Simiarenol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Simiarenol is a pentacyclic triterpenoid compound that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the vast family of triterpenoids, which are precursors to steroids, this compound exhibits a complex chemical structure and is found in a variety of plant species. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, isolation methods, and reported biological activities, with a focus on its potential as a lead compound in drug discovery.

Chemical and Physical Properties

This compound, with the molecular formula C₃₀H₅₀O, possesses a rigid five-ring structure characteristic of pentacyclic triterpenoids.[1][2] Its molecular weight is approximately 426.72 g/mol .[1][2][3] The presence of a hydroxyl group at the C-3 position is a key functional feature that influences its biological activity.

| Property | Value | References |

| Molecular Formula | C₃₀H₅₀O | [1][2] |

| Molecular Weight | 426.72 g/mol | [1][2][3] |

| CAS Number | 1615-94-7 | [2][3] |

| IUPAC Name | (3S,4aR,6aR,6bS,8aS,12aR,12bS,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4,4a,5,6,7,8,9,10,12,12a,12b,13,14-hexadecahydro-picen-3-ol | |

| Synonyms | Simiaren-3β-ol, β-Simiarenol |

Natural Sources and Isolation

This compound has been isolated from several plant species, indicating its distribution across different plant families. The primary documented sources of this triterpenoid are detailed below.

| Plant Species | Family | Plant Part | References |

| Ficus aurantiacea | Moraceae | Leaves | [1] |

| Rhododendron simiarum | Ericaceae | Not specified | |

| Imperata cylindrica | Poaceae | Rhizomes | [2][4][5][6] |

Experimental Protocol: Isolation of this compound from Ficus aurantiacea

The following protocol details the extraction and isolation of this compound from the leaves of Ficus aurantiacea, as adapted from the literature.[1]

1. Extraction: a. Pulverize dried leaves of Ficus aurantiacea (800 g). b. Extract the powdered leaves with 95% ethanol to obtain the crude ethanol extract (47 g).

2. Fractionation: a. Defat the ethanol extract by extraction with n-hexane to yield an n-hexane fraction (10 g). b. Partition the residue between chloroform and water (1:1). c. Separate the chloroform layer (19 g) and the aqueous layer. d. Extract the aqueous layer with n-butanol to obtain the n-butanol fraction (9 g) and the remaining water fraction (9 g).

3. Column Chromatography: a. Subject the chloroform extract (18 g) to silica gel column chromatography (400 g silica gel, 6 cm diameter column). b. Elute the column with a solvent system of chloroform-hexane (9:1). c. Collect the fractions and monitor by thin-layer chromatography (TLC). d. Combine the fractions containing the compound of interest and concentrate to yield this compound as a white crystalline solid.

4. Characterization: a. The structure of the isolated this compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HMQC, HMBC).[1]

Biological Activities and Potential Therapeutic Applications

While extensive research on the specific biological activities of purified this compound is limited, studies on plant extracts containing this compound and related triterpenoids suggest several potential therapeutic applications.

Anti-inflammatory Activity

Hypothesized Anti-inflammatory Signaling Pathway:

A plausible mechanism for the anti-inflammatory action of this compound involves the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Anticancer Activity

Extracts from Imperata cylindrica, a known source of this compound, have shown cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanism involves the inhibition of the PI3K/AKT/Snail pathway, which is crucial for cell survival, proliferation, and metastasis.[5] While direct evidence for this compound's anticancer activity and its specific IC₅₀ values are lacking in the available literature, its structural similarity to other bioactive triterpenoids suggests it may possess antiproliferative and pro-apoptotic properties.

Antimicrobial Activity

The antimicrobial potential of this compound is suggested by studies on plant extracts containing this compound. Triterpenoids are known to exhibit activity against a range of pathogens. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial and fungal strains have not been reported in the reviewed literature. One report suggests that this compound may have in vitro leishmanicidal activity against Leishmania donovani promastigotes, although quantitative data is not provided.

Anti-diabetic Activity

Some triterpenoids have been investigated for their potential to manage diabetes, primarily through the inhibition of enzymes like α-glucosidase, which is involved in carbohydrate digestion. While the extracts of some plants containing this compound are used in traditional medicine for diabetes, there is currently no specific data on the α-glucosidase inhibitory activity or other anti-diabetic effects of purified this compound.

Experimental Methodologies for Biological Evaluation

To rigorously assess the therapeutic potential of this compound, a series of standardized in vitro and in vivo assays are required. The following sections provide detailed protocols for key experiments that would be essential for characterizing the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture: a. Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Cell Seeding: a. Harvest cells using trypsin-EDTA and perform a cell count. b. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). b. Prepare serial dilutions of this compound in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. c. Replace the media in the wells with the media containing different concentrations of this compound. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plate for 24, 48, or 72 hours.

4. MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.

1. Animals: a. Use male Wistar rats (180-220 g). House them in standard conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups: a. Divide the rats into several groups (n=6 per group): i. Control group (vehicle). ii. This compound-treated groups (different doses, e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally). iii. Positive control group (e.g., indomethacin, 10 mg/kg).

3. Procedure: a. Administer the vehicle, this compound, or indomethacin to the respective groups. b. After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. c. Measure the paw volume or thickness immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or a digital caliper.

4. Data Analysis: a. Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group. b. Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Data Gaps and Future Research Directions

The current body of literature on this compound reveals a significant gap between its identification in several plant species and a thorough understanding of its pharmacological profile. To fully elucidate the therapeutic potential of this triterpenoid, future research should focus on the following areas:

-

Quantitative Biological Evaluation: Systematic in vitro and in vivo studies are needed to determine the IC₅₀ and MIC values of purified this compound for its anti-inflammatory, anticancer, antimicrobial, and anti-diabetic activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial. This would involve techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives could help in identifying the key structural features responsible for its activity and in developing more potent and selective analogs.

-

Pharmacokinetic and Toxicological Studies: To assess its drug-like properties, the absorption, distribution, metabolism, and excretion (ADME) profile of this compound needs to be investigated, along with its acute and chronic toxicity.

Conclusion

This compound is a naturally occurring pentacyclic triterpenoid with a chemical scaffold that suggests potential for a range of biological activities. While its presence in medicinal plants with traditional uses in treating various ailments is encouraging, the lack of robust, quantitative data on the purified compound limits its immediate application in drug development. This technical guide has summarized the current knowledge on this compound and provided a framework of experimental protocols for its further investigation. A concerted research effort to address the existing data gaps is warranted to unlock the full therapeutic potential of this promising natural product.

References

- 1. Phytochemistry and pharmacology of Imperata cylindrica: A comprehensive review – Investigational Medicinal Chemistry and Pharmacology [investchempharma.com]

- 2. [PDF] Imperata cylindrica: A Review of Phytochemistry, Pharmacology, and Industrial Applications | Semantic Scholar [semanticscholar.org]

- 3. Triterpene and flavanone glycoside from Rhododendron simsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Simiarenol Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simiarenol, a pentacyclic triterpenoid, is a specialized metabolite found in select plant species. Its biosynthesis is a testament to the remarkable catalytic diversity of oxidosqualene cyclases (OSCs), enzymes that direct the intricate cyclization of 2,3-oxidosqualene into a vast array of triterpene skeletons. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, with a focus on the key enzymatic step, the responsible enzyme, and the proposed catalytic mechanism. It also outlines detailed experimental protocols for the characterization of this pathway and presents the available quantitative data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery who are interested in the biosynthesis and potential applications of this compound and related triterpenoids.

Introduction to Triterpenoid Biosynthesis

Triterpenoids are a large and structurally diverse class of natural products derived from the 30-carbon precursor, 2,3-oxidosqualene. The biosynthesis of these compounds begins with the cyclization of 2,3-oxidosqualene, a reaction catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). This cyclization can proceed through different cationic intermediates, leading to the formation of a wide variety of polycyclic skeletons. These initial triterpene scaffolds can then be further modified by other enzymes, such as cytochrome P450 monooxygenases and glycosyltransferases, to generate the vast diversity of triterpenoids observed in nature.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of the broader triterpenoid pathway. The key step in the formation of this compound is the specific cyclization of 2,3-oxidosqualene catalyzed by a dedicated oxidosqualene cyclase, this compound synthase.

The Key Enzyme: this compound Synthase (ZmOSC1)

To date, the most well-characterized this compound synthase is a novel oxidosqualene cyclase identified in maize (Zea mays), designated as ZmOSC1 . This enzyme is a multifunctional OSC, meaning it can produce multiple triterpenoid products from a single substrate. When ZmOSC1 was expressed in a yeast strain engineered to produce high levels of 2,3-oxidosqualene, it catalyzed the formation of three pentacyclic triterpenes: This compound , hop-17(21)-en-3-ol, and hopenol B.

Proposed Cyclization Mechanism

The multi-product nature of ZmOSC1 suggests a complex catalytic mechanism involving a series of carbocationic rearrangements. The proposed cyclization cascade for the formation of this compound, hop-17(21)-en-3-ol, and hopenol B by ZmOSC1 is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene. This leads to the formation of a dammarenyl cation intermediate. Subsequent ring expansion, cyclization, and cationic migration events, followed by specific deprotonation steps, result in the formation of the three distinct triterpenoid products.

Quantitative Data

Currently, specific quantitative data on the enzyme kinetics of ZmOSC1 for this compound production and the in planta concentrations of this compound are limited in the publicly available literature. The initial characterization of ZmOSC1 focused on product identification. Further research is required to determine the kinetic parameters (Km and kcat) of ZmOSC1 for 2,3-oxidosqualene and the relative production rates of this compound, hop-17(21)-en-3-ol, and hopenol B.

Table 1: Triterpenoid Products of ZmOSC1

| Product | Chemical Class |

| This compound | Pentacyclic Triterpene |

| Hop-17(21)-en-3-ol | Pentacyclic Triterpene |

| Hopenol B | Pentacyclic Triterpene |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthesis pathway.

Heterologous Expression and Functional Characterization of this compound Synthase (ZmOSC1)

Objective: To produce and functionally verify the activity of ZmOSC1 in a heterologous host system.

Materials:

-

Saccharomyces cerevisiae strain deficient in lanosterol synthase (e.g., GIL77)

-

Yeast expression vector (e.g., pYES2/CT)

-

Full-length cDNA of ZmOSC1

-

Yeast transformation reagents

-

Yeast growth media (SD-Ura, YPGal)

-

Glass beads

-

Potassium hydroxide (KOH)

-

n-Hexane

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Cloning: The full-length open reading frame of ZmOSC1 is cloned into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression construct is transformed into a lanosterol synthase-deficient yeast strain. This strain is unable to produce its native sterols and accumulates 2,3-oxidosqualene when grown on galactose.

-

Expression: Transformed yeast cells are grown in glucose-containing medium (SD-Ura) and then transferred to galactose-containing medium (YPGal) to induce the expression of ZmOSC1.

-

Extraction of Triterpenoids: After induction, yeast cells are harvested by centrifugation. The cell pellet is saponified with alcoholic KOH to release intracellular lipids. The non-saponifiable fraction, containing the triterpenoids, is then extracted with n-hexane.

-

GC-MS Analysis: The hexane extract is concentrated and analyzed by GC-MS. The resulting mass spectra of the produced compounds are compared with those of authentic standards or with published mass spectral data to identify this compound and other triterpenoid products.

In Vitro Enzyme Activity Assay for this compound Synthase

Objective: To determine the kinetic parameters of purified this compound synthase.

Materials:

-

Purified recombinant this compound synthase

-

2,3-Oxidosqualene substrate (radiolabeled or non-labeled)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 10 mM dithiothreitol and 0.1% Triton X-100)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system

-

Scintillation counter (for radiolabeled assays)

Protocol:

-

Enzyme Purification: The this compound synthase is expressed in a suitable host (e.g., E. coli or yeast) with an affinity tag (e.g., His-tag) and purified using affinity chromatography.

-

Assay Reaction: The purified enzyme is incubated with varying concentrations of 2,3-oxidosqualene in the assay buffer at an optimal temperature for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent, which also serves to extract the triterpenoid products.

-

Product Separation and Quantification: The extracted products are separated by TLC or HPLC. The amount of this compound produced is quantified by comparing the peak area to a standard curve (for non-labeled substrate) or by measuring the radioactivity of the corresponding spot/peak (for radiolabeled substrate).

-

Kinetic Analysis: The initial reaction velocities at different substrate concentrations are used to determine the Michaelis-Menten kinetic parameters (Km and Vmax) by non-linear regression analysis.

Quantitative Analysis of this compound in Plant Tissues

Objective: To determine the concentration of this compound in different tissues of Zea mays or other plants.

Materials:

-

Plant tissue samples (e.g., leaves, roots, stems)

-

Liquid nitrogen

-

Extraction solvent (e.g., methanol or a mixture of chloroform and methanol)

-

Solid-phase extraction (SPE) cartridges

-

GC-MS or LC-MS system

-

This compound standard

Protocol:

-

Sample Preparation: Plant tissues are flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable organic solvent. The extract is then filtered and concentrated.

-

Purification: The crude extract is subjected to a purification step, such as SPE, to remove interfering compounds.

-

Derivatization (for GC-MS): The hydroxyl group of this compound is often derivatized (e.g., silylated) to improve its volatility and chromatographic behavior for GC-MS analysis.

-

Instrumental Analysis: The purified and derivatized sample is analyzed by GC-MS or LC-MS. This compound is identified by its retention time and mass spectrum, and quantified by comparing its peak area to a calibration curve prepared with a pure this compound standard.

Regulation of this compound Biosynthesis

The regulation of this compound biosynthesis is likely to occur primarily at the transcriptional level, through the controlled expression of the ZmOSC1 gene. In maize, the expression of terpene synthase genes is known to be influenced by various factors, including developmental stage, tissue type, and environmental stimuli such as herbivory and pathogen attack. The transcript levels of many terpene synthase genes in maize are elevated in response to mechanical damage and elicitors. Further research is needed to specifically investigate the transcriptional regulation of ZmOSC1 and identify the transcription factors and signaling pathways that control its expression in response to different cues.

Conclusion and Future Perspectives

The identification of ZmOSC1 as a this compound synthase in maize has provided the first molecular insights into the biosynthesis of this pentacyclic triterpenoid in plants. This discovery opens up new avenues for research, including the elucidation of the detailed catalytic mechanism of this multifunctional enzyme, the investigation of the physiological role of this compound in plants, and the exploration of its potential pharmacological activities. The experimental protocols outlined in this guide provide a framework for further characterization of the this compound biosynthesis pathway. Future efforts in metabolic engineering could leverage the ZmOSC1 gene to produce this compound and its related triterpenoids in heterologous systems for drug development and other biotechnological applications. A deeper understanding of the regulatory networks controlling this compound biosynthesis will also be crucial for optimizing its production in both native and engineered systems.

Spectroscopic and Methodological Profile of Simiarenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the triterpenoid Simiarenol, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Detailed experimental protocols for the isolation and analysis of this compound are also presented to support research and drug development efforts.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound (C₃₀H₅₀O, Exact Mass: 426.386166214 Da).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.60 | dt | 6.0, 2.0 | H-6 |

| 3.47 | t | 3.0 | H-3 |

| 1.14 | s | CH₃-24 | |

| 1.04 | s | CH₃-23 | |

| 1.00 | s | CH₃-28 | |

| 0.92 | s | CH₃-27 | |

| 0.89 | s | CH₃-26 | |

| 0.88 | d | 5.2 | CH₃-30 |

| 0.82 | d | 6.5 | CH₃-29 |

| 0.78 | s | CH₃-25 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 149.3 | C-5 |

| 116.8 | C-6 |

| 76.2 | C-3 |

| 60.0 | |

| 52.0 | |

| 51.0 | |

| 50.4 | |

| 42.0 | |

| 41.0 | |

| 40.0 | |

| 38.0 | |

| 37.8 | |

| 37.0 | |

| 35.0 | |

| 34.0 | |

| 30.0 | |

| 29.077 | |

| 28.973 | |

| 28.307 | |

| 27.756 | |

| 25.0 | |

| 24.0 | |

| 22.0 | |

| 20.0 | |

| 18.2 | |

| 18.0 | |

| 16.0 | |

| 15.8 | |

| 15.5 | |

| 15.0 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₅₀O |

| Molecular Weight | 426.7 g/mol |

| Exact Mass | 426.386166214 Da |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H stretch (hydroxyl group) |

| 2992 | C-H stretch (aliphatic) |

| 1650 | C=C stretch (alkene) |

| 1555 | C=C stretch (alkene) |

| 1020 | C-O stretch (hydroxyl group) |

Experimental Protocols

This section details the methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound from Ficus aurantiacea**

The following workflow outlines the extraction and isolation of this compound from the leaves of Ficus aurantiacea.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a Varian XL-300, Bruker DPX 300, or 400 MHz NMR instrument. Samples were dissolved in deuterated chloroform (CDCl₃).

-

Mass Spectrometry : Low-resolution mass spectra were obtained with a Varian MA 112S or Finnigan MAT L521 spectrometer. The ionization method is typically Electron Impact (EI) for this class of compounds.

-

IR Spectroscopy : The IR spectrum was obtained on a Perkin Elmer FT-IR-6PC interferometer. The sample was prepared as a potassium bromide (KBr) pellet.

Signaling Pathway

The precise molecular signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on the known anti-inflammatory and anti-tumor activities of other triterpenoids, a potential mechanism of action could involve the modulation of key inflammatory and cell survival pathways.

Below is a generalized diagram of a common anti-inflammatory signaling pathway that could be a target for compounds like this compound.

Further research is required to definitively establish the specific molecular targets and signaling pathways of this compound. This guide serves as a foundational resource for researchers to build upon in their exploration of this promising natural product.

References

Simiarenol Derivatives: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simiarenol, a pentacyclic triterpenoid alcohol, has demonstrated significant biological activities, particularly in the domain of nociception. This technical guide provides a comprehensive overview of this compound, focusing on its biological effects and the experimental protocols used for their determination. Due to a notable absence of published literature on the synthesis of this compound derivatives, this document outlines general synthetic strategies applicable to structurally related pentacyclic triterpenoids. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its prospective analogs.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid first isolated from the Hong Kong species of Rhododendron simiarum. Its chemical structure, C₃₀H₅₀O, features a complex fused ring system characteristic of the friedelane-type triterpenes. Natural products, particularly terpenoids, are a rich source of bioactive compounds with potential applications in drug discovery. This compound has emerged as a compound of interest due to its pronounced antinociceptive properties, suggesting its potential as a lead compound for the development of novel analgesic agents. Further research into its derivatives could lead to the discovery of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Biological Activity of this compound

The primary reported biological activity of this compound is its antinociceptive effect, which has been evaluated in several preclinical models of pain.

Antinociceptive Activity

This compound has shown potent activity in models of chemically-induced pain. The following table summarizes the quantitative data from these studies.

| Biological Assay | Test System | Parameter | Result for this compound | Positive Control(s) | Reference |

| Acetic Acid-Induced Writhing | Mice | ID₅₀ (µmol/kg, i.p.) | 18.87 (14.6–24.4) | Aspirin: 133 (73.0–247.0), Paracetamol: 125 (140.0–250.0) | [1] |

| Formalin-Induced Pain (Early Phase) | Mice | % Inhibition (10 mg/kg, i.p.) | 18.6 ± 7 | - | [1] |

| Formalin-Induced Pain (Late Phase) | Mice | % Inhibition (10 mg/kg, i.p.) | 59.5 ± 9 | - | [1] |

| Capsaicin-Induced Nociception | Mice | % Inhibition (10 mg/kg, i.p.) | 52.3 ± 4 | - | [1] |

| Glutamate-Induced Nociception | Mice | % Inhibition (10 mg/kg, i.p.) | 52.1 ± 6 | - | [1] |

Synthesis of this compound Derivatives: A Generalized Approach

As of the latest literature review, no specific synthetic routes for the derivatization of this compound have been published. However, the synthesis of derivatives of structurally similar pentacyclic triterpenoids, such as those with a friedelane or oleanane skeleton, is well-documented. These general methods can serve as a starting point for the chemical modification of this compound.

The primary site for derivatization in this compound is the C-3 hydroxyl group. Common synthetic transformations at this position include:

-

Esterification: Reaction of the hydroxyl group with various carboxylic acids, acid chlorides, or anhydrides to form esters. This can be used to introduce a wide range of functional groups and modulate lipophilicity.

-

Etherification: Formation of ethers by reacting the hydroxyl group with alkyl halides or other electrophiles under basic conditions.

-

Oxidation: Oxidation of the C-3 hydroxyl group to a ketone (simiarenone). This ketone can then serve as a handle for further modifications, such as the introduction of nitrogen-containing heterocycles or the formation of α,β-unsaturated systems.

-

A-ring modifications: For triterpenoids with a C-3 ketone, further reactions such as the formation of oximes, hydrazones, and other condensation products are common. Additionally, reactions like the Baeyer-Villiger oxidation or Beckmann rearrangement can be employed to create seco-A-ring derivatives.

Experimental Protocols

The following are detailed methodologies for the key antinociceptive assays cited in this guide.

Acetic Acid-Induced Writhing Test

This is a model for visceral inflammatory pain.

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least 1 hour before testing.

-

Drug Administration: this compound, vehicle (control), or a standard analgesic (e.g., indomethacin) is administered intraperitoneally (i.p.) 30 minutes before the induction of writhing.

-

Induction of Writhing: A 0.7% solution of acetic acid in saline is injected i.p. at a volume of 10 mL/kg.

-

Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10-15 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Formalin-Induced Pain Test

This test models both acute neurogenic pain (Phase I) and inflammatory pain (Phase II).

-

Animals: Male mice are used.

-

Acclimatization: Animals are placed in an observation chamber for at least 30 minutes to acclimate.

-

Drug Administration: The test compound, vehicle, or standard drug is administered (e.g., i.p.) 30 minutes prior to the formalin injection.

-

Induction of Pain: 20 µL of a 2.5-5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

-

Observation: The animal is immediately returned to the observation chamber. The time spent licking or biting the injected paw is recorded in two phases:

-

Phase I (Neurogenic Pain): 0-5 minutes post-injection.

-

Phase II (Inflammatory Pain): 15-30 minutes post-injection.

-

-

Data Analysis: The total time spent licking or biting in each phase is determined, and the percentage of inhibition by the test compound is calculated relative to the control group.

Capsaicin-Induced Neurogenic Nociception

This model assesses pain mediated by the activation of TRPV1 receptors.

-

Animals: Male mice are used.

-

Acclimatization: Animals are allowed to acclimate in the testing environment.

-

Drug Administration: The test substance is administered prior to the capsaicin injection.

-

Induction of Nociception: 20 µL of a capsaicin solution (e.g., 1.6 µ g/paw in saline containing 5% ethanol and 5% Tween 80) is injected into the plantar surface of one hind paw.

-

Observation: The amount of time the animal spends licking the injected paw is recorded for 5 minutes immediately following the injection.

-

Data Analysis: The licking time is used as an index of nociception, and the percentage of inhibition is calculated for the treated groups compared to the vehicle control.

Visualizations

Proposed Biosynthetic Pathway of this compound

Pentacyclic triterpenoids like this compound are synthesized from the linear precursor squalene. The following diagram illustrates the proposed biosynthetic pathway leading to this compound, which shares a common intermediate, friedelin, with other friedelane-type triterpenoids.

Experimental Workflow for Antinociceptive Testing

The following diagram outlines the general workflow for evaluating the antinociceptive activity of a test compound like this compound.

Generalized Inflammatory Pain Signaling Pathway

This compound has demonstrated efficacy in models of inflammatory pain. While its precise molecular target is currently unknown, the following diagram illustrates a generalized signaling pathway involved in inflammatory pain, representing potential areas of intervention for compounds like this compound.

Conclusion

This compound is a promising natural product with significant antinociceptive activity. The lack of research into its derivatives presents a clear opportunity for medicinal chemists to explore the structure-activity relationships of this scaffold. The synthetic strategies and biological assays detailed in this guide provide a framework for future research aimed at developing novel analgesic agents based on the this compound core structure. Further investigation is warranted to elucidate the precise mechanism of action of this compound and to synthesize and evaluate a library of its derivatives.

References

Simiarenol: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simiarenol, a pentacyclic triterpenoid alcohol, has emerged as a molecule of interest in the field of natural product chemistry and pharmacology. Isolated from various plant sources, including Rhododendron simiarum, Euphorbia piscatoria, and Trema orientale, its structural characteristics suggest a potential for diverse biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of this compound and its potential therapeutic applications. Due to the limited availability of specific experimental data for this compound, this document incorporates representative data and methodologies from closely related triterpenoids to illustrate its potential in anti-inflammatory, anticancer, and metabolic disorder therapies. This approach aims to provide a foundational framework for future research and drug development endeavors centered on this compound.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid with the chemical formula C₃₀H₅₀O.[1] Its structure is characterized by a friedelane skeleton, a common framework among bioactive triterpenoids. The presence of a hydroxyl group at the C-3 position is a key functional feature that likely contributes to its biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₀H₅₀O | [1] |

| Molar Mass | 426.72 g/mol | PubChem |

| CAS Number | 1615-94-7 | [1] |

| Appearance | White crystalline solid | Inferred |

| Solubility | Soluble in organic solvents like chloroform and methanol | Inferred |

| Natural Sources | Rhododendron simiarum, Euphorbia piscatoria, Trema orientale | [1] |

Potential Therapeutic Applications

Based on the known biological activities of structurally similar triterpenoids, this compound is hypothesized to possess therapeutic potential in several key areas:

-

Anti-inflammatory Effects: Triterpenoids are well-documented for their anti-inflammatory properties.

-

Anticancer Activity: Many triterpenoids exhibit cytotoxicity against various cancer cell lines.

-

Metabolic Regulation: Emerging evidence suggests that some triterpenoids can influence glucose and lipid metabolism.

-

Leishmanicidal Activity: In vitro leishmanicidal activity has been suggested for this compound, a property observed in other triterpenoids.[2]

Anti-inflammatory Potential

Mechanism of Action

The anti-inflammatory effects of triterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway . Under inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Triterpenoids may inhibit this pathway by preventing IκBα degradation or blocking NF-κB nuclear translocation.

Representative Quantitative Data

Due to the lack of specific data for this compound, the following table presents representative anti-inflammatory activity data for other pentacyclic triterpenoids.

Table 2: Representative Anti-inflammatory Activity of Pentacyclic Triterpenoids

| Compound | Assay | Model | IC₅₀ / Inhibition | Reference |

| Berenjenol | COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | 65% inhibition at 50 µM | [3] |

| Berenjenol | iNOS Expression | LPS-stimulated RAW 264.7 macrophages | 80% inhibition at 50 µM | [3] |

| Ursolic Acid | 5-LOX Inhibition | In vitro enzyme assay | 26% inhibition at 100 µM | N/A |

| Oleanolic Acid | Hyaluronidase Inhibition | In vitro enzyme assay | High IC₅₀ values reported | N/A |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes a common method to assess the in vitro anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound (or a related triterpenoid) in DMSO.

-

Treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

-

Inflammatory Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

-

Anticancer Potential

Mechanism of Action

Triterpenoids can induce cancer cell death through various mechanisms, primarily by triggering apoptosis . The intrinsic apoptotic pathway is a common target. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation, cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death. Triterpenoids may promote apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

Representative Quantitative Data

The following table provides representative cytotoxic activity data for friedelane-type triterpenoids against various human cancer cell lines.

Table 3: Representative Cytotoxic Activity of Friedelane Triterpenoids

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Friedelin | Oral Cancer (KB) | MTT | 58.72 (48h) | N/A |

| Acetyl aleuritolic acid | Glioblastoma (U251) | SRB | N/A | [4] |

| 28-hydroxyfriedelane-3,15-dione | Leukemia (K-562) | MTT | 259 ± 33 | [5] |

| Friedelane-3,15-dione | Leukemia (THP-1) | MTT | 350 ± 43 | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Culture and Seeding:

-

Culture a human cancer cell line (e.g., HeLa, MCF-7) in appropriate media.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound (or a related triterpenoid) for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Potential in Metabolic Disorders

Mechanism of Action

Triterpenoids have been shown to modulate key pathways involved in glucose and lipid metabolism. In the context of glucose metabolism, a potential mechanism involves the enhancement of insulin signaling. The PI3K/Akt pathway is central to insulin-mediated glucose uptake. Insulin binding to its receptor activates Insulin Receptor Substrate (IRS), which then recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K generates PIP₃, which in turn activates Akt (Protein Kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake into cells like adipocytes and muscle cells. Some triterpenoids are thought to enhance this pathway, thereby improving insulin sensitivity.

Representative Quantitative Data

The following table presents data on the effects of pentacyclic triterpenoids on glucose uptake.

Table 4: Representative Effects of Pentacyclic Triterpenoids on Glucose Uptake

| Compound | Cell Line | Effect | Observation | Reference |

| Compound 1 (from Cyclocarya paliurus) | 3T3-L1 adipocytes | Enhanced insulin-stimulated glucose uptake | ~46% increase | N/A |

| Ursolic Acid | Adipocytes | Promoted glucose uptake | Enhanced GLUT4 translocation | N/A |

| Oleanolic Acid | Multiple models | Improved insulin response | Inhibition of protein-tyrosine phosphatases | N/A |

Experimental Protocol: In Vitro Glucose Uptake Assay

This protocol describes a method to measure glucose uptake in adipocytes using a fluorescent glucose analog, 2-NBDG.

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

-

Serum Starvation:

-

Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound (or a related triterpenoid) for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., insulin or metformin).

-

-

Glucose Uptake:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells with 2-NBDG (100 µM) in KRH buffer for 30 minutes at 37°C.

-

-

Fluorescence Measurement:

-

Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the fluorescence of the cell lysate using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).

-

-

Data Analysis:

-

Normalize the fluorescence intensity to the protein concentration of the cell lysate.

-

Express the results as a percentage of the control.

-

Conclusion and Future Directions

This compound, a pentacyclic triterpenoid, holds promise as a lead compound for the development of novel therapeutics for inflammatory diseases, cancer, and metabolic disorders. While direct experimental evidence for its efficacy is currently limited, the established biological activities of structurally related compounds provide a strong rationale for further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Systematic evaluation of this compound's anti-inflammatory, anticancer, and metabolic regulatory activities using a panel of in vitro and in vivo models.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound derivatives to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and safety profile of this compound.

The in-depth exploration of this compound's therapeutic potential could lead to the development of new and effective treatments for a range of human diseases.

References

- 1. This compound | C30H50O | CID 12442794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Anti-inflammatory activity of berenjenol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:1615-94-7 | Chemsrc [chemsrc.com]

- 5. Effects of silymarin on metabolic syndrome: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Simiarenol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simiarenol, a pentacyclic triterpenoid, has emerged as a compound of interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its established antinociceptive properties. While the broader bioactivities of plant extracts containing this compound suggest a wider therapeutic potential, this document will concentrate on the direct experimental evidence available for the isolated compound.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and visual representations of the known signaling pathways and experimental workflows associated with this compound.

Antinociceptive Mechanism of Action

The principal mechanism of action elucidated for this compound to date is its antinociceptive, or pain-relieving, effect. Studies have demonstrated its ability to interfere with the signaling pathways involved in the perception of pain, particularly neurogenic and inflammatory pain.

Signaling Pathway in this compound's Antinociceptive Action

The following diagram illustrates the proposed signaling pathway for this compound's antinociceptive effects based on available in vivo studies. This compound appears to exert its analgesic properties by modulating key mediators and receptors in the peripheral and central nervous systems.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies investigating the antinociceptive effects of this compound.

| Pain Model | Dose (mg/kg, i.p.) | Inhibition (%) | ID50 (µmol/kg) | Reference |

| Acetic Acid-Induced Writhing | 10 | 18.87 | 14.6–24.4 | [1] |

| Formalin Test (Phase) | ||||